
Pyranthrene
Overview
Description
Pyranthrene is a highly π-extended polycyclic aromatic hydrocarbon (PAH) characterized by fused benzene rings arranged in a nonplanar, vertically extended structure. Its derivatives, such as hexabenzo[def,i,lm,qrs,v,yz]this compound and tetrabenzo[a,def,-n,qrs]dinaphtho[3,2,1-jk:3′,2′,1′-wx]this compound (TBDNP), exhibit unique photophysical and electronic properties due to their extended conjugation and structural complexity . This compound derivatives are synthesized via advanced catalytic methods, such as Rh(III)-catalyzed peri-C–H alkynylation followed by oxidative cyclodehydrogenation, enabling precise regioselectivity . Applications span organic semiconductors, near-infrared (NIR) fluorophores, and solvent polarity probes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyranthrene can be synthesized by reducing pyranthrone with zinc dust, acetic acid, and pyridine . This method involves the reduction of pyranthrone, a precursor molecule, under specific conditions to yield this compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves the same reduction process on a larger scale. The use of zinc dust, acetic acid, and pyridine remains central to the production process.
Chemical Reactions Analysis
Types of Reactions: Pyranthrene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: The reduction of pyranthrone to this compound is a key reaction.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust in the presence of acetic acid and pyridine is used for reduction.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: this compound itself.
Substitution: Halogenated or nitro-substituted this compound derivatives.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Pyranthrene's photophysical properties make it an excellent candidate for use in organic light-emitting diodes. Its high thermal stability and strong fluorescence emission are key attributes that enhance the efficiency of OLEDs. Research indicates that this compound can facilitate efficient charge transport, essential for the performance of these devices .
Organic Photovoltaics (OPVs)
this compound derivatives are being investigated as non-fullerene acceptors in organic photovoltaic devices. These materials play a crucial role in enhancing the efficiency and stability of solar cells by improving electron acceptance upon light absorption. Studies have shown that this compound-based materials can significantly contribute to sustainable solar energy technologies .
Photophysical Applications
This compound exhibits notable photoconductive properties, particularly when dissolved in specific solvents. This characteristic allows it to generate electron-hole pairs upon exposure to light, making it suitable for applications in sensors and imaging technologies. Its ability to interact with light opens avenues for advancements in biological imaging and sensing techniques .
Biological Interactions
Despite its promising applications, this compound poses significant biological risks. It has been shown to interact with cellular components, forming adducts with DNA that may lead to mutations and carcinogenesis. This compound's metabolism by cytochrome P450 enzymes generates reactive intermediates capable of binding to DNA and proteins, disrupting normal cellular functions . Consequently, its use in biological systems is limited due to potential oxidative stress and DNA damage.
Mechanism of Action
Pyranthrene exerts its effects primarily through its photoconductive properties. When exposed to light, it can generate electron-hole pairs, making it useful in photoconductive applications. its ability to cause oxidative stress and DNA damage limits its use in biological systems .
Comparison with Similar Compounds
Structural and Chemical Comparisons
Molecular Architecture
Pyranthrene Derivatives
- Hexabenzo-Pyranthrene : Features six fused benzo rings, forming a rigid, planar core with enhanced π-conjugation .
- TBDNP: A nonplanar structure confirmed by X-ray crystallography, with eight fused rings contributing to NIR emission .
Similar Compounds
- Pentacene (C₂₂H₁₄) : A linear arrangement of five fused benzene rings, widely studied for organic field-effect transistors (OFETs) due to high charge-carrier mobility .
- Anthanthrene (C₂₂H₁₂): A six-ring PAH with a butterfly-like structure; CAS No. 191-26-4 .
- Phenanthrene (C₁₄H₁₀): A three-ring PAH (CAS No. 85-01-8), simpler in structure and used as a benchmark in PAH studies .
Table 1: Structural and Chemical Properties
Compound | Molecular Formula | CAS No. | Key Structural Feature |
---|---|---|---|
Hexabenzo-Pyranthrene | C₃₆H₁₈ | Not reported | Six fused benzo rings, planar core |
TBDNP | C₄₈H₂₀ | 362600-03-1 | Nonplanar, eight fused rings |
Pentacene | C₂₂H₁₄ | 135-48-8 | Linear five-ring system |
Anthanthrene | C₂₂H₁₂ | 191-26-4 | Butterfly-like six-ring structure |
Phenanthrene | C₁₄H₁₀ | 85-01-8 | Angulated three-ring system |
Photophysical and Electronic Properties
Fluorescence and NIR Emission
- This compound Derivatives :
- Pentacene : Emits in the visible range (600–700 nm) but suffers from rapid photodegradation .
- Anthanthrene : Moderate fluorescence intensity with emission peaks in the 450–550 nm range .
Table 2: Photophysical Comparison
Compound | Emission Range (nm) | Key Property |
---|---|---|
TBDNP | 800–1000 | Self-blinking, high photostability |
Pentacene | 600–700 | High charge mobility, low stability |
Anthanthrene | 450–550 | Moderate fluorescence intensity |
Phenanthrene | 350–400 | Baseline for UV fluorescence studies |
Biological Activity
Pyranthrene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its notable biological activities, particularly its interactions with cellular components and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique arrangement of aromatic rings, which influences its chemical reactivity. The compound consists of a fused ring system that enhances its stability and biological interactions. The molecular structure can be represented as follows:
This structure allows this compound to interact with various biological targets, including DNA and cellular proteins.
This compound exhibits several mechanisms through which it exerts its biological effects:
- DNA Interaction : this compound can form adducts with DNA, potentially leading to mutations and initiating carcinogenesis. This interaction is significant in understanding its role in cancer biology.
- Enzyme Modulation : The compound interacts with cytochrome P450 enzymes, which metabolize this compound into reactive intermediates. These intermediates can bind to DNA and proteins, disrupting normal cellular functions and leading to toxic effects.
- Neuroprotective Effects : Recent studies indicate that this compound derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's .
Biological Activities
This compound has been studied for various biological activities:
- Anticancer Activity : Research indicates that this compound and its derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antioxidant Properties : this compound has shown potential as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
- Antimicrobial Effects : Some studies suggest that this compound may possess antibacterial and antifungal activities.
Case Studies
Several case studies have highlighted the biological effects of this compound:
-
Case Study on DNA Adduct Formation :
- A study investigated the formation of DNA adducts in human cell lines exposed to this compound. Results indicated a significant increase in adduct levels, correlating with higher concentrations of the compound. This finding underscores the potential mutagenic effects of this compound.
- Neuroprotective Effects in Animal Models :
- Anticancer Activity Assessment :
Table 1: Summary of Biological Activities of this compound Derivatives
Table 2: Case Study Overview on this compound
Case Study Focus | Findings | Implications |
---|---|---|
DNA Adduct Formation | Increased adduct levels with higher exposure | Potential mutagenicity |
Neuroprotection | Improved cognitive function in animal models | Possible treatment for AD |
Anticancer Efficacy | Reduction in tumor size in clinical trial | Therapeutic potential |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyranthrene, and how can researchers optimize yield and purity?
this compound synthesis typically involves cyclization or condensation reactions. To optimize yield and purity:
- Step 1 : Review literature to identify common precursors (e.g., polycyclic hydrocarbons) and catalysts .
- Step 2 : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and reaction time .
- Step 3 : Characterize intermediates via HPLC or GC-MS to monitor side reactions .
- Step 4 : Employ recrystallization or column chromatography for purification, validated by melting point and NMR .
Variable Tested | Yield (%) | Purity (%) |
---|---|---|
Temperature (80°C) | 62 | 88 |
Solvent (THF) | 75 | 92 |
Q. Which spectroscopic techniques are most reliable for this compound characterization?
- UV-Vis Spectroscopy : Confirm π-π* transitions in the 300–400 nm range .
- NMR (¹H/¹³C) : Assign peaks to aromatic protons and carbons; compare with computational predictions .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 268 for C₁₈H₁₂) .
- XRD : Resolve crystallographic structure to confirm planar geometry .
Key Consideration : Cross-validate results using at least two complementary techniques to reduce instrumental bias .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?
- Step 1 : Audit computational parameters (e.g., DFT functionals, basis sets) for alignment with experimental conditions .
- Step 2 : Replicate experiments under controlled environments (e.g., inert atmosphere) to exclude oxidation artifacts .
- Step 3 : Compare HOMO-LUMO gaps from cyclic voltammetry with DFT calculations; discrepancies >0.3 eV warrant re-evaluation .
- Step 4 : Publish negative results to highlight methodological limitations .
Q. What strategies mitigate bias in this compound’s photostability studies?
- Blind Analysis : Use third-party labs to measure degradation rates .
- Control Groups : Include inert analogs (e.g., anthracene) to isolate this compound-specific photodegradation .
- Statistical Rigor : Apply ANOVA to compare degradation pathways across multiple trials .
Light Source | Degradation Rate (k, h⁻¹) | R² Value |
---|---|---|
UV-A | 0.045 | 0.93 |
Visible | 0.012 | 0.85 |
Q. How should researchers design studies to investigate this compound’s intermolecular interactions in supramolecular systems?
- Hypothesis : this compound’s planar structure facilitates π-stacking in host-guest complexes.
- Methodology :
- ITC/Titration Calorimetry : Quantify binding constants (Kₐ) with cyclodextrins or cucurbiturils .
- STM/AFM : Image molecular packing on surfaces .
- Theoretical Modeling : Use MD simulations to predict stability of stacked vs. edge-to-face configurations .
Q. Methodological Best Practices
- Data Contradiction Analysis : Trace inconsistencies to sampling errors (e.g., inhomogeneous mixing) or instrumental drift .
- Collaborative Frameworks : Involve statisticians for meta-analysis and methodologists for bias checks .
- Reproducibility : Archive raw datasets and code repositories (e.g., GitHub) for peer validation .
Note : Avoid overreliance on single-source spectral libraries; cross-reference with IUPAC standards . For interdisciplinary studies, define variables (P-E/I-C-O framework) early to align with journals’ structural requirements .
Properties
IUPAC Name |
pyranthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16/c1-3-7-23-17(5-1)13-19-9-11-22-16-26-24-8-4-2-6-18(24)14-20-10-12-21-15-25(23)27(19)29(22)30(21)28(20)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHTYQPVMAJSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=C6C(=CC7=CC=CC=C75)C=CC8=CC2=C3C4=C86 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172613 | |
Record name | Pyranthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191-13-9 | |
Record name | Pyranthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyranthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyranthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyranthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QT2M2U8AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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